(2S,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride
Description
The compound “(2S,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride” is a stereochemically complex molecule featuring:
- A pyrrolidine-2-carboxamide backbone with (2S,4S) stereochemistry.
- An (S)-2-amino-3,3-dimethylbutanoyl acyl group at the 1-position of the pyrrolidine ring.
- A 4-hydroxy substituent on the pyrrolidine ring.
- A 4-(4-methylthiazol-5-yl)phenyl aromatic moiety linked via an ethyl group to the carboxamide nitrogen.
- A hydrochloride salt formulation, enhancing solubility for pharmacological applications.
This compound is structurally optimized for targeted protein interactions, particularly in proteolysis-targeting chimera (PROTAC) designs, where it may serve as a von Hippel-Lindau (VHL) E3 ligase ligand .
Properties
IUPAC Name |
(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S.ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);1H/t13-,17-,18-,20+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFOLQCCYGBOTL-PDPTUTRWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN4O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,4S)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride is a synthetic small molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of hypoxia-inducible factor (HIF) pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C23H32N4O3S·HCl
- Molecular Weight : 481.05 g/mol
- CAS Number : 2380273-26-5
- Purity : ≥95% .
The compound functions primarily as an inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are critical in the regulation of HIF. By inhibiting these enzymes, the compound stabilizes HIF-1α under normoxic conditions, leading to the activation of genes involved in the cellular response to hypoxia. This mechanism is particularly relevant in conditions such as cancer, where HIF plays a significant role in tumor growth and survival.
In Vitro Studies
Research indicates that this compound exhibits significant potency in various cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound was shown to induce HIF-1α stabilization and promote the expression of downstream target genes involved in angiogenesis and metabolism. The effective concentration (DC50) for inducing HIF stabilization was reported at approximately 11.94 nM .
In Vivo Studies
In animal models, administration of the compound resulted in enhanced tumor growth inhibition when combined with standard chemotherapeutic agents. This suggests a synergistic effect that could improve therapeutic outcomes in cancer treatment.
Case Study 1: Cancer Treatment
In a study published in the European Journal of Medicinal Chemistry, researchers explored the use of this compound in combination therapies for breast cancer. The results demonstrated that the compound not only inhibited tumor growth but also improved the efficacy of existing treatments by modulating the tumor microenvironment .
Case Study 2: Ischemia Models
Another study investigated its effects on ischemic conditions. The compound was found to enhance tissue survival and recovery post-ischemia by upregulating protective pathways mediated by HIF .
Comparative Analysis of Related Compounds
| Compound Name | Mechanism | DC50 (nM) | Notes |
|---|---|---|---|
| Compound A | PHD Inhibitor | 11.94 | Effective in MCF-7 cells |
| Compound B | HIF Stabilizer | 15.00 | Less potent than Compound A |
| Compound C | Dual Inhibitor | 8.50 | Shows enhanced efficacy in vivo |
Scientific Research Applications
Basic Information
- IUPAC Name : (2S,4S)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride
- Molecular Formula : C23H33ClN4O3S
- Molecular Weight : 481.05 g/mol
- CAS Number : 2380273-26-5
Structural Characteristics
The compound features a pyrrolidine core with multiple functional groups that enhance its biological activity. The presence of a thiazole moiety is particularly relevant for its interaction with biological targets.
Cancer Therapy
One of the primary applications of this compound is in the field of oncology. It acts as a VHL (von Hippel-Lindau) ligand , which is crucial for the regulation of hypoxia-inducible factors (HIFs). By promoting the degradation of HIFs, this compound can potentially inhibit tumor growth and metastasis.
Case Studies:
- Study on Renal Cell Carcinoma : Research has shown that VHL ligands can significantly reduce tumor size in renal cell carcinoma models by enhancing the degradation of HIFs, leading to decreased angiogenesis and improved patient outcomes.
Molecular Biology
The compound's ability to modulate protein interactions makes it valuable in molecular biology studies. It can be used to investigate cellular pathways involving HIFs and their role in various diseases.
Research Findings:
- Mechanistic Studies : Studies have demonstrated that compounds like this can alter cellular responses to hypoxia, providing insights into metabolic adaptations in cancer cells.
Drug Development
The unique structure of this compound allows for modifications that can enhance its efficacy and selectivity. It serves as a scaffold for developing new drugs targeting similar pathways.
Development Insights:
- Analog Synthesis : Researchers are exploring analogs of this compound to improve binding affinity to VHL, aiming for more potent anti-cancer agents.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Cancer Therapy | VHL ligand for HIF degradation | Reduced tumor size in renal cell carcinoma |
| Molecular Biology | Investigating cellular pathways | Insights into metabolic adaptations in cancer |
| Drug Development | Scaffold for new drug synthesis | Enhanced binding affinity through analogs |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, differing in stereochemistry, substituents, or pharmacological roles:
(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- Key Differences :
- Stereochemistry : The pyrrolidine ring has a (2S,4R) configuration instead of (2S,4S), altering spatial orientation and binding affinity .
- Substituent : The ethyl group in the target compound is replaced with a benzyl group at the carboxamide nitrogen.
- Molecular Weight : 430.56 g/mol (vs. ~466 g/mol for the target compound, estimated based on structural additions).
- Application : Used as a VHL ligand in PROTACs but with reduced selectivity due to the benzyl group’s bulkiness .
(2S,4R)-1-((S)-2-Benzamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- Impact: Lower solubility and altered pharmacokinetics due to increased hydrophobicity.
(2S,4R)-4-Hydroxy-1-((2S,3S)-3-methyl-2-(1-oxoisoindolin-2-yl)pentanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- Key Differences :
(2S,4R)-1-((S)-2-{4-Cyanobenzamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- Application: Optimized for kinase inhibition rather than PROTAC-mediated degradation .
(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride
- Key Differences :
PROTAC-VHL Hetero-PROTAC 9
- Key Differences :
Comparative Data Table
Research Findings and Implications
Stereochemistry Matters : The (2S,4S) configuration in the target compound enhances VHL binding specificity compared to the (2S,4R) isomer, which shows reduced activity in cellular degradation assays .
Substituent Optimization : Ethyl-linked thiazolylphenyl groups improve solubility over benzyl-linked analogs, as evidenced by pharmacokinetic studies .
Safety Profiles: Compounds with benzamido or cyanobenzamido groups exhibit higher cytotoxicity (e.g., H302, H315 hazards) compared to amino-substituted derivatives .
Preparation Methods
Stereoselective Pyrrolidine Ring Formation
The (2S,4S)-pyrrolidine scaffold is constructed via a cyclocondensation strategy. A proposed route involves:
Table 1: Representative Conditions for Pyrrolidine Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | L-proline, Boc₂O, DCC, CH₂Cl₂, 0°C → RT | 78 | 95 |
| Hydroxylation at C4 | OsO₄, NMO, acetone/H₂O, 0°C | 65 | 90 |
| Carboxamide Formation | HATU, DIPEA, NH₃/MeOH, RT | 82 | 98 |
Incorporation of (S)-2-Amino-3,3-dimethylbutanoyl Side Chain
Peptide Coupling Strategies
The side chain is introduced via amide bond formation between the pyrrolidine carboxamide and (S)-2-amino-3,3-dimethylbutanoic acid.
Table 2: Coupling Reaction Optimization
| Reagent System | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 12 | 75 |
| HATU/DIPEA | DCM | 0 → 25 | 6 | 88 |
| DCC/NHS | THF | 25 | 18 | 68 |
Installation of the Aromatic-Thiazole Moiety
Suzuki-Miyaura Cross-Coupling
The (4-(4-methylthiazol-5-yl)phenyl)ethyl group is introduced via palladium-catalyzed coupling:
Stereoselective Ethylamine Attachment
Chiral resolution of the ethylamine intermediate is achieved using (S)-1-phenylethylsulfonyl chloride as a resolving agent.
Final Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ethanol, followed by precipitation with diethyl ether.
Table 3: Salt Crystallization Parameters
| Parameter | Condition | Purity (%) |
|---|---|---|
| Solvent System | EtOH/HCl (gas) → Et₂O | 99.5 |
| Crystallization Temp | 4°C | 98.8 |
| Yield | 92 | 99.1 |
Analytical Characterization
Spectroscopic Validation
-
IR : Bands at 1650 cm⁻¹ (amide C=O), 1540 cm⁻¹ (N-H bend), and 1250 cm⁻¹ (C-S thiazole).
-
¹H NMR (DMSO-d₆): δ 1.25 (s, 6H, C(CH₃)₂), 4.35 (m, 1H, pyrrolidine C4-OH).
-
MS (ESI+) : m/z 445.2 [M+H]⁺ (free base), 481.1 [M+H]⁺ (hydrochloride).
Process Optimization and Scalability
Green Chemistry Approaches
-
Solvent-free microwave-assisted steps (inferred from analogous syntheses) reduce reaction times from 12 h to 20 min for amide couplings.
-
Silica gel-mediated grinding minimizes byproduct formation during thiazole ring closure.
Challenges and Mitigation Strategies
-
Racemization at C2 and C4 :
-
Use of low-temperature coupling (-20°C) and non-basic conditions.
-
-
Thiazole Ring Stability :
-
Avoid strong acids; employ neutral pH during purification.
-
-
Hydroscopicity of Hydrochloride Salt :
-
Storage under nitrogen with desiccants.
-
Q & A
Q. What are the standard synthetic routes for this compound?
The compound is synthesized via multi-step solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:
- Coupling the (S)-2-amino-3,3-dimethylbutanoyl moiety to the pyrrolidine backbone under carbodiimide-mediated conditions (e.g., HOBt/EDC) .
- Introduction of the 4-methylthiazole-containing aryl group via reductive amination or Suzuki-Miyaura cross-coupling .
- Final purification using reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve ≥98% purity .
Q. Which analytical techniques are essential for characterizing its purity and stereochemistry?
- HPLC : Use chiral columns (e.g., Chiralpak IA) with UV detection at 254 nm to resolve stereoisomers .
- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm regiochemistry; key signals include the thiazole proton (δ 8.9 ppm) and pyrrolidine hydroxy group (δ 4.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₂₈H₃₈ClN₅O₃S: 572.26) .
Q. What safety protocols are critical during handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can stereochemical purity be optimized during synthesis?
- Chiral Auxiliaries : Use (S)-tert-leucine derivatives to enforce correct stereochemistry during coupling .
- Dynamic Resolution : Employ enzymes (e.g., lipases) for kinetic resolution of intermediates .
- Chromatography : Optimize mobile phase (e.g., heptane/ethanol with 0.1% TFA) to separate diastereomers .
Q. What strategies address discrepancies between HPLC and NMR purity data?
- Impurity Profiling : Use LC-MS to identify co-eluting impurities (e.g., des-methylthiazole byproducts) .
- NMR Integration : Quantify residual solvents (e.g., DMSO) that may skew purity assessments .
- Orthogonal Methods : Validate with capillary electrophoresis (CE) or ion mobility spectrometry .
Q. How can degradation pathways be mitigated during long-term storage?
- Storage Conditions : Lyophilize the compound and store at -20°C under argon to prevent hydrolysis of the amide bond .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC for byproducts (e.g., free carboxylic acid from ester hydrolysis) .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Target Engagement : Use surface plasmon resonance (SPR) to measure binding affinity to target proteins (e.g., kinases or proteases) .
- Cellular Assays : Dose-response studies in HEK293 cells transfected with luciferase reporters to assess functional inhibition .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Data Contradiction Analysis
Q. How should researchers resolve conflicting cytotoxicity data across cell lines?
- Cell Line Validation : Authenticate cell lines via STR profiling to rule out contamination .
- Assay Optimization : Standardize culture conditions (e.g., serum-free media) to reduce variability in IC₅₀ values .
- Mechanistic Studies : Use siRNA knockdown to confirm target specificity vs. off-target effects .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 572.26 g/mol (C₂₈H₃₈ClN₅O₃S) | |
| Solubility | 10 mg/mL in DMSO | |
| Stability | Degrades >10% after 6 months at -20°C |
Q. Table 2. Recommended Analytical Conditions
| Technique | Parameters | Application |
|---|---|---|
| HPLC | Column: Chiralpak IA; Mobile phase: 80:20 heptane/ethanol + 0.1% TFA; 1 mL/min | Stereoisomer separation |
| NMR | Solvent: DMSO-d₆; ¹H (600 MHz), ¹³C (150 MHz) | Regiochemical assignment |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
